(3-methylphenyl) carbamate

Hydrolysis kinetics Structure-reactivity relationships Carbamate degradation

Sourcing the correct positional isomer for phenmedipham synthesis often leads to supply chain bottlenecks and compromised biological activity. (3-Methylphenyl) carbamate is the exclusive intermediate required for the registered post-emergence herbicide phenmedipham (CAS 13684-63-4), as no other aryl carbamate isomer yields the active ingredient. Its distinct E1cB hydrolytic mechanism (Brønsted β = -1.21, Hammett ρ = 0.74) and generation of m-tolyl isocyanate are critical for environmental fate and carbamylation studies. The significant lipophilicity difference between this intermediate (LogP ~1.63) and the bis-carbamate product (LogP ~3.59) enables efficient chromatographic purification, supporting combinatorial agrochemical lead optimization.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 33222-69-4
Cat. No. B13729655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methylphenyl) carbamate
CAS33222-69-4
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(=O)N
InChIInChI=1S/C8H9NO2/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H2,9,10)
InChIKeyVTONZKDPQTYHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylphenyl Carbamate: Agrochemical Building Block


(3-Methylphenyl) carbamate (CAS 33222-69-4), also known as m-tolyl carbamate or carbamic acid, 3-methylphenyl ester, is a primary aryl carbamate ester with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is a stable, solid carbamate that serves as a critical intermediate in the synthesis of the commercial herbicide phenmedipham and other bis-carbamate agrochemicals, distinguishing it from simple alkyl or phenyl carbamates that lack the 3-methyl substitution pattern [1].

Why Substitution Fails for 3-Methylphenyl Carbamate


Simple aryl carbamates such as phenyl carbamate, or positional isomers like 2-methylphenyl and 4-methylphenyl carbamate, cannot substitute (3-methylphenyl) carbamate in synthetic routes to phenmedipham and related bis-carbamates. The specific 3-methyl substitution on the phenyl ring is required for the final herbicide's biological activity and for its characteristic hydrolytic degradation pathway, which proceeds via an E1cB mechanism to form m-tolyl isocyanate—a reactive intermediate implicated in carbamylation reactions during metabolism [1]. Furthermore, the hydrolytic reactivity of N-(3-methylphenyl)carbamates is quantitatively distinct, with a Brønsted β value of -1.21 and a Hammett ρ value of 0.74, confirming a mechanistic profile that differs from that of N-phenyl or N-alkyl carbamates [1].

3-Methylphenyl Carbamate: Quantitative Evidence


E1cB Hydrolysis Mechanism and Reactivity

The alkaline hydrolysis of N-(3-methylphenyl)carbamates proceeds via an E1cB mechanism, in contrast to the BAc2 mechanism observed for many N-alkyl carbamates. This is supported by a positive activation entropy, a Brønsted β value of -1.21 for a series of aryl and alkyl N-(3-methylphenyl)carbamates, and a Hammett ρ value of 0.74 for substituted phenyl N-(3-methylphenyl)carbamates [1]. These parameters are not available for simple phenyl carbamate or the 2- and 4-methylphenyl isomers in the same study, highlighting the unique reactivity profile of the 3-methylphenyl series.

Hydrolysis kinetics Structure-reactivity relationships Carbamate degradation

Melting Point vs. Phenyl Carbamate

While the exact melting point of (3-methylphenyl) carbamate (CAS 33222-69-4) is not reported in the accessed authoritative databases, its derivative methyl N-(3-methylphenyl)carbamate (CAS 39076-18-1) melts at 68–72 °C . The closely related metolcarb (3-methylphenyl N-methylcarbamate, CAS 1129-41-5) melts at 74–77 °C . In contrast, unsubstituted phenyl carbamate (CAS 622-46-8) has a significantly higher melting point of 149–152 °C . This ~75–80 °C lower melting range for the 3-methylphenyl carbamate series indicates easier handling and formulation in melt-based processes compared to phenyl carbamate.

Thermal properties Process chemistry Solid-state characterization

Boiling Point Stability vs. Methyl N-Phenyl Carbamate

(3-Methylphenyl) carbamate has a predicted boiling point of 299.2 °C at 760 mmHg and a flash point of 164.7 °C . Methyl N-phenyl carbamate (CAS 2603-10-3), an isomer lacking the 3-methyl group on the aromatic ring, has a substantially lower melting point of 46–49 °C and a lower boiling range (not directly reported but expected <250 °C based on molecular weight), making it more volatile and less thermally robust for high-temperature reactions . The higher boiling point of the 3-methylphenyl derivative translates to greater thermal latitude in solvent-free or high-temperature synthetic transformations.

Thermal stability Distillation Process safety

Essential Intermediate for Phenmedipham Synthesis

(3-Methylphenyl) carbamate is the direct precursor to phenmedipham (CAS 13684-63-4), a commercial post-emergence herbicide with a global market in sugar beet cultivation [1]. Patents explicitly identify methyl-N-(3-(N-(3-methylphenyl)-carbamoyloxy)-phenyl) carbamate (phenmedipham) as the compound of greatest practical importance in the m-diurethane herbicide class [2]. No alternative positional isomer (2-methylphenyl or 4-methylphenyl carbamate) can yield phenmedipham, as the 3-methyl substitution is structurally required for the final bis-carbamate product.

Synthetic intermediate Agrochemical synthesis Supply chain specificity

Lipophilicity Difference vs. Phenmedipham

The computed ACD/LogP for metolcarb (3-methylphenyl N-methylcarbamate, the closest available surrogate for the target carbamate) is 1.63, while the ACD/LogP for the final product phenmedipham is 3.59 [1]. This >1.9 log unit difference in lipophilicity translates to a ~80-fold difference in octanol-water partition coefficient, allowing straightforward separation of unreacted (3-methylphenyl) carbamate intermediate from the bis-carbamate product by standard extraction or chromatographic methods.

Lipophilicity LogP Chromatographic behavior

m-Tolyl Isocyanate Formation Potential

The E1cB hydrolysis of (3-methylphenyl) carbamates generates m-tolyl isocyanate as a transient intermediate, a species capable of carbamylating enzymatic systems in plants and animals [1]. This isocyanate formation pathway is a specific consequence of the 3-methyl substitution pattern. In contrast, phenyl carbamate hydrolysis yields phenol rather than an isocyanate intermediate under the same alkaline conditions, as the E1cB pathway requires a suitable leaving group that is facilitated by the electron-donating 3-methyl group on the aromatic ring [2].

Isocyanate formation Carbamylation Metabolic activation

3-Methylphenyl Carbamate: Research & Industrial Applications


Phenmedipham Agrochemical Intermediate

Procurement of (3-methylphenyl) carbamate as the exclusive intermediate for synthesizing phenmedipham (CAS 13684-63-4), a post-emergence herbicide used on >98% of sugar beet crops. No other aryl carbamate positional isomer can yield this registered active ingredient [1][2].

E1cB Mechanistic Probe for Hydrolysis

Use as a model substrate in structure-reactivity studies of carbamate hydrolysis, where the quantified Brønsted β (-1.21) and Hammett ρ (0.74) values serve as benchmarks for distinguishing E1cB from BAc2 mechanisms [1]. This is particularly valuable in environmental fate research due to the formation of m-tolyl isocyanate.

Thermally Robust Building Block for Solvent-Free Synthesis

Leveraging the relatively high boiling point (299.2 °C) and flash point (164.7 °C) compared to methyl N-phenyl carbamate (mp 46–49 °C), this compound is suitable for solvent-free or high-temperature carbamoylation reactions where lower-boiling carbamates would volatilize or degrade [1][2].

Bis-Carbamate Library Synthesis

The significant lipophilicity difference between (3-methylphenyl) carbamate intermediates (LogP ~1.63) and bis-carbamate products (LogP ~3.59) enables efficient chromatographic purification and reaction monitoring, supporting combinatorial agrochemical lead optimization programs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-methylphenyl) carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.